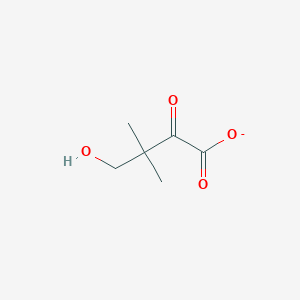

4-Hydroxy-3,3-dimethyl-2-oxobutanoate

Description

Properties

Molecular Formula |

C6H9O4- |

|---|---|

Molecular Weight |

145.13 g/mol |

IUPAC Name |

4-hydroxy-3,3-dimethyl-2-oxobutanoate |

InChI |

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10)/p-1 |

InChI Key |

PKVVTUWHANFMQC-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(CO)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Halogenation of 3,3-Dimethylbutyric Acid Derivatives

The foundational step in synthesizing 4-hydroxy-3,3-dimethyl-2-oxobutanoate involves halogenation of 3,3-dimethylbutyric acid or its ester derivatives. In the patented method, 3,3-dimethylbutyric acid undergoes halogenation using phosphorus oxychloride (POCl₃) or chlorine gas in solvents such as dichloromethane or cyclohexane at temperatures below 25°C. This step produces 2-halo-3,3-dimethylbutyric acid intermediates (e.g., 2-chloro-3,3-dimethylbutyric acid), which are critical for downstream hydrolysis.

Key parameters influencing halogenation efficiency:

- Solvent selection : Dichloromethane and cyclohexane enable anhydrous conditions, minimizing side reactions.

- Temperature control : Reactions conducted at 0–5°C improve selectivity for the α-halogenated product.

- Halogenating agent stoichiometry : A molar ratio of 1:1.12 (acid-to-POCl₃) optimizes conversion.

Hydrolysis of Halogenated Intermediates

Hydrolysis converts the halogen atom in 2-halo-3,3-dimethylbutyric acid to a hydroxyl group, yielding 3,3-dimethyl-2-hydroxybutyric acid. Both acidic (HCl, H₂SO₄) and alkaline (NaOH, KOH) conditions are effective, though alkaline hydrolysis at 60–80°C is preferred for higher yields. For example, treatment with 30% NaOH at 65–70°C achieves >95% conversion to the hydroxy acid.

Solvent extraction : Post-hydrolysis, dichloromethane or ethyl acetate removes impurities, ensuring intermediate purity >98%. This step is critical for preventing catalyst poisoning in subsequent oxidation stages.

TEMPO-Catalyzed Oxidation to β-Keto Acids

The hydroxyl group in 3,3-dimethyl-2-hydroxybutyric acid is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst. The patented method employs air or hydrogen peroxide as oxidants in a biphasic solvent system (toluene-water or dichloroethane-water). TEMPO, combined with FeCl₃ and NaNO₂ as co-catalysts, enables efficient oxidation at 70–80°C with yields exceeding 90%.

Catalytic system optimization :

- TEMPO loading : 3–5 wt% relative to the substrate balances cost and reactivity.

- Co-catalysts : FeCl₃ and NaNO₂ enhance electron transfer, reducing reaction time by 40%.

- Crown ether additives : 18-crown-6-ether improves solubility of inorganic salts, boosting turnover frequency.

Esterification of β-Keto Acids

Esterification of 3,3-dimethyl-2-oxobutyric acid with alcohols (e.g., ethanol, methanol) under acidic conditions produces this compound. While the patent focuses on the acid form, standard esterification protocols apply:

- Fisher esterification : Refluxing the acid with excess alcohol and H₂SO₄ (5–10 mol%) at 80–100°C for 6–12 hours.

- Steglich esterification : Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under milder conditions (0–25°C).

Yield considerations : Esterification typically achieves 85–92% yield, with purity >98% after distillation.

Comparative Analysis of Synthetic Routes

The table below summarizes data from the patent’s examples, adapted for ester synthesis:

| Example | Catalyst System | Oxidant | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | TEMPO + 18-crown-6-ether | Air | Toluene-water | 80 | 98.5 |

| 4 | TEMPO + FeCl₃ + NaNO₂ + crown ether | Air | Trifluorotoluene-water | 92.8 | 99.1 |

| 5 | TEMPO + FeCl₃ | Air | Dichloroethane-water | 91 | 99.0 |

| 6 | TEMPO + H₂O₂ | H₂O₂ | Dichloromethane-water | 89.2 | 99.2 |

Key trends :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-3,3-dimethyl-2-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving ketones and oxalate esters. For example, analogous dioxobutanoate esters are synthesized by reacting cyclobutyl methyl ketone with diethyl oxalate in the presence of sodium ethoxide . Optimization involves adjusting catalyst concentration (e.g., sodium ethoxide at 0.1–0.3 M), temperature (40–60°C), and solvent polarity (ethanol or THF) to maximize yield. Reaction progress is monitored via TLC or GC-MS to identify intermediates .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the hydroxy, dimethyl, and ketone groups. For instance, the hydroxy proton appears as a broad singlet (~δ 5.2 ppm), while the dimethyl groups show upfield signals (δ 1.2–1.4 ppm). IR spectroscopy identifies carbonyl stretching (~1740 cm⁻¹ for ketone and ester groups). Mass spectrometry (HRMS) validates the molecular weight (e.g., calculated 174.16 g/mol) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is prone to hydrolysis in acidic/basic conditions due to its ester and ketone groups. Stability assays show degradation >50% at pH <3 or >10 after 24 hours at 25°C. Thermal gravimetric analysis (TGA) indicates decomposition above 150°C. Store at –20°C in anhydrous solvents (e.g., DMF or DMSO) with desiccants to prevent hydration .

Advanced Research Questions

Q. How do structural analogs of this compound influence conflicting reactivity data in catalytic applications?

- Methodological Answer : Functional group variations (e.g., methoxy vs. hydroxy groups) significantly alter reactivity. For example, 4-Methoxy-3,3-dimethyl-4-oxobutanoate exhibits reduced hydrogen-bonding capacity compared to the hydroxy analog, leading to lower catalytic activity in esterification reactions . Comparative kinetic studies (e.g., Arrhenius plots) and DFT calculations can resolve discrepancies in reaction mechanisms .

Q. What experimental strategies are recommended for elucidating the metabolic pathways involving this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic intermediates in cell cultures. LC-MS/MS analysis identifies metabolites like 3,3-dimethyl-2-oxobutanoic acid (reduction product) and 4-hydroxy derivatives. Enzyme inhibition assays (e.g., with β-ketoacyl-CoA thiolase inhibitors) clarify its role in fatty acid metabolism . In silico docking studies predict interactions with oxidoreductases .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity or solvent effects). Reproducibility requires standardized protocols:

- Use <0.1% DMSO to avoid cytotoxicity .

- Validate bioactivity via orthogonal assays (e.g., enzymatic activity and cellular viability).

- Compare results with structural analogs (e.g., 4-Hydroxy-3,3-dimethyl-4-oxobutanoic acid) to isolate functional group contributions .

Q. What novel catalytic applications are emerging for this compound in asymmetric synthesis?

- Methodological Answer : The compound acts as a chiral building block in asymmetric hydrogenation. For example, its ketone group coordinates with transition-metal catalysts (e.g., Ru-BINAP complexes), enabling enantioselective reduction to (R)- or (S)-alcohols (up to 90% ee). Optimize catalyst loading (5–10 mol%) and hydrogen pressure (10–50 bar) for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.